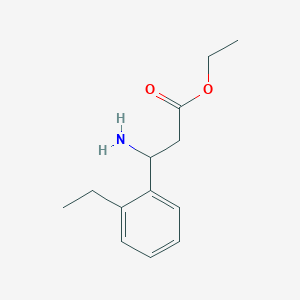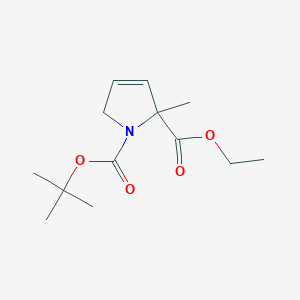
1-tert-butyl2-ethyl2-methyl-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-butyl2-ethyl2-methyl-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate is a chemical compound with the molecular formula C11H17NO4 It is a derivative of pyrrole, a five-membered heterocyclic aromatic organic compound
Métodos De Preparación
The synthesis of 1-tert-butyl2-ethyl2-methyl-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate involves several steps. One common method includes the reaction of tert-butyl acetoacetate with ethylamine under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the formation of the compound with high purity .
Análisis De Reacciones Químicas
1-tert-butyl2-ethyl2-methyl-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Aplicaciones Científicas De Investigación
1-tert-butyl2-ethyl2-methyl-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-tert-butyl2-ethyl2-methyl-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate key signaling pathways involved in cell growth and survival .
Comparación Con Compuestos Similares
1-tert-butyl2-ethyl2-methyl-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate can be compared with other pyrrole derivatives such as:
- 1-tert-butyl 2-methyl 2,5-dihydro-1H-pyrrole-1,2-dicarboxylate
- 1-(tert-Butyl) 2-methyl (S)-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate
- 1-(tert-Butyl) 2-methyl (S)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate
These compounds share similar structures but differ in their functional groups and specific applications.
Propiedades
Fórmula molecular |
C13H21NO4 |
|---|---|
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
1-O-tert-butyl 5-O-ethyl 5-methyl-2H-pyrrole-1,5-dicarboxylate |
InChI |
InChI=1S/C13H21NO4/c1-6-17-10(15)13(5)8-7-9-14(13)11(16)18-12(2,3)4/h7-8H,6,9H2,1-5H3 |
Clave InChI |
VWMIQRGXMQVPSD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(C=CCN1C(=O)OC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



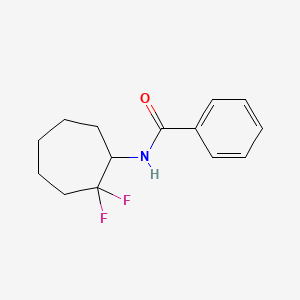


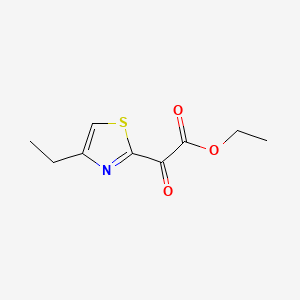
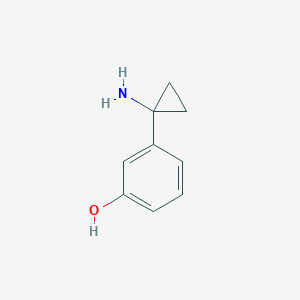


![2-[1-(1,2-Oxazol-3-yl)cyclobutyl]aceticacid](/img/structure/B13568267.png)
![2-{7-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}acetic acid](/img/structure/B13568268.png)


